(3-Aminophenoxy)acetonitrile

Description

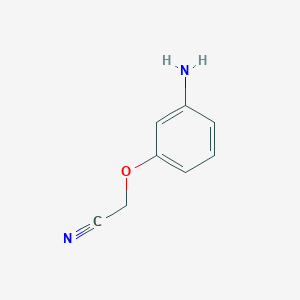

(3-Aminophenoxy)acetonitrile (CAS 219312-01-3) is an organic compound with the molecular formula C₈H₈N₂O. Its structure comprises a nitrile group (-C≡N) linked to a phenoxy moiety substituted with an amino group (-NH₂) at the meta position (Figure 1). This dual functionality—nitrile and aromatic amine—confers unique chemical properties:

- Polarity: The nitrile group enhances polarity, improving solubility in polar solvents like acetonitrile and water .

- Reactivity: The amino group participates in hydrogen bonding and acts as a nucleophile, enabling applications in pharmaceuticals (e.g., intermediates for drug synthesis) and agrochemicals .

Properties

IUPAC Name |

2-(3-aminophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHMHFUQWCIATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596292 | |

| Record name | (3-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219312-01-3 | |

| Record name | (3-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenoxy)acetonitrile typically involves the reaction of 3-aminophenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the amino group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(3-Aminophenoxy)acetonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Aminophenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following acetonitrile derivatives share structural similarities but differ in substituent type, position, or functional groups, leading to distinct physicochemical and application profiles.

Substituent Type and Position

| Compound Name | Substituent & Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (3-Aminophenoxy)acetonitrile | -NH₂ (meta) | C₈H₈N₂O | 148.16 | Nitrile, aromatic amine |

| 2-(4-Aminophenoxy)acetonitrile | -NH₂ (para) | C₈H₈N₂O | 148.16 | Nitrile, aromatic amine |

| (3-Methoxyphenoxy)acetonitrile | -OCH₃ (meta) | C₉H₉NO₂ | 163.18 | Nitrile, methoxy ether |

| (3-Methylphenoxy)acetonitrile | -CH₃ (meta) | C₉H₉NO | 147.18 | Nitrile, methyl ether |

| 3-(Trifluoromethyl)phenoxyacetonitrile | -CF₃ (meta) | C₈H₇F₃O | 188.14 | Nitrile, trifluoromethyl |

Key Findings:

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the aromatic ring, enhancing stability in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., -CF₃) reduce ring reactivity but improve thermal stability . The meta-amino group in this compound offers moderate electron donation, balancing reactivity and stability .

Solubility: Polar substituents (-NH₂, -OCH₃) improve aqueous solubility. For example, this compound is soluble in polar solvents like DMSO and ethanol, whereas the trifluoromethyl derivative exhibits lower solubility due to hydrophobicity .

Applications: Pharmaceuticals: Amino-substituted derivatives (e.g., this compound) are preferred for synthesizing bioactive molecules due to their nucleophilic amino group . Agrochemicals: Trifluoromethyl derivatives (e.g., 3-(Trifluoromethyl)phenoxyacetonitrile) are used in pesticide formulations for enhanced stability under environmental stress . Organic Synthesis: Methoxy and methyl derivatives serve as solvents or intermediates in coupling reactions .

Reactivity and Stability Under Reaction Conditions

Research on epoxidation processes (Evidences 1–10) highlights the role of acetonitrile as a solvent in optimizing reaction efficiency. Key insights applicable to acetonitrile derivatives include:

- Temperature Sensitivity: Higher temperatures (>60°C) reduce selectivity for epoxides in allylic compounds, suggesting that this compound’s stability may decrease under harsh conditions .

- Catalyst Compatibility : Ti-SBA-15 catalysts (3 wt%) maximize H₂O₂ efficiency in acetonitrile-mediated reactions, relevant for synthesizing nitrile-containing intermediates .

- Solvent Effects: Acetonitrile (40–80 wt%) enhances selectivity for glycerol derivatives compared to water, implying that polar nitriles like this compound may stabilize transition states in nucleophilic reactions .

Biological Activity

(3-Aminophenoxy)acetonitrile, with the chemical formula CHNO, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is synthesized through the nucleophilic substitution reaction of 3-aminophenol with chloroacetonitrile under basic conditions. The resulting compound exhibits properties that can influence various biochemical pathways, making it a subject of interest in both chemical and biological research.

The biological activity of this compound is primarily mediated through its ability to act as a nucleophile. It can form covalent bonds with target proteins or enzymes, leading to alterations in their activity and function. This interaction can result in significant biochemical modifications that may be beneficial in therapeutic contexts.

1. Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis in these cells, suggesting its role as a potential chemotherapeutic agent .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent .

3. Enzyme Interaction

The compound has been investigated for its interactions with specific enzymes involved in metabolic pathways. Its ability to modify enzyme activity through covalent bonding could lead to new therapeutic strategies for diseases where these enzymes are dysregulated .

Research Findings

A summary of key research findings on this compound's biological activity is presented in the following table:

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 8 μg/mL, highlighting its potency as an anticancer agent. The study concluded that further investigation into its mechanism could provide insights into novel cancer therapies.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial effects of this compound against common bacterial strains. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC value indicating strong antibacterial potential. This suggests possible applications in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.